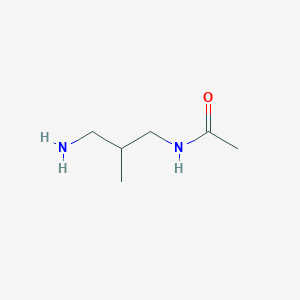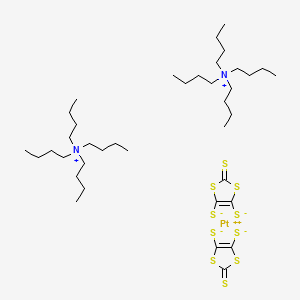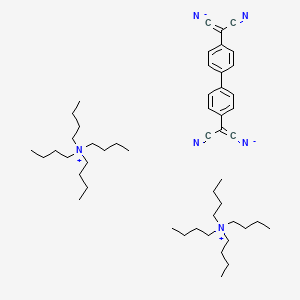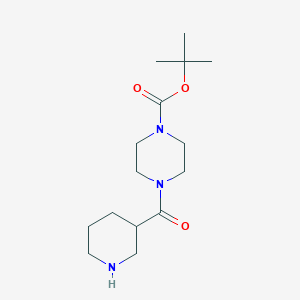
Tert-Butyl-4-(Piperidin-3-carbonyl)piperazin-1-carboxylat
Übersicht
Beschreibung
“Tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate” is a chemical compound. Its IUPAC name is "tert-butyl 4-(4-piperidinylcarbonyl)-1-piperazinecarboxylate" . It is used in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Synthesis Analysis
Two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies . The target compound was synthesized starting from commercially available 4-bromo-1H-indole .
Molecular Structure Analysis
The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis. The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .
Chemical Reactions Analysis
The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .
Wissenschaftliche Forschungsanwendungen
Synthese neuartiger organischer Verbindungen
Tert-Butyl-4-(Piperidin-3-carbonyl)piperazin-1-carboxylat dient als vielseitiger Baustein für die Synthese einer Vielzahl neuartiger organischer Verbindungen. Seine Derivate, wie Amide, Sulfonamide, Mannich-Basen, Schiff'sche Basen, Thiazolidinone, Azetidinone und Imidazolinone, werden aufgrund ihrer potenziellen biologischen Aktivität synthetisiert .
Antibakterielle und antifungale Anwendungen
Die Verbindung und ihre Derivate wurden auf antibakterielle und antifungale Aktivität untersucht. Studien deuten darauf hin, dass sie eine moderate Aktivität gegen mehrere Mikroorganismen zeigen, die für die Entwicklung neuer antimikrobieller Mittel weiter optimiert werden könnte .
Antikrebsforschung
Piperazinderivate sind dafür bekannt, krebshemmende Eigenschaften zu besitzen. Die Flexibilität und Modifizierbarkeit des Piperazinrings ermöglichen die Entwicklung von Verbindungen, die günstig mit Makromolekülen interagieren können, was möglicherweise zu neuen Krebstherapien führt .
Antiparasitäre und Antihistamin-Wirkungen
Die Derivate der Verbindung haben antiparasitäre und antihistaminische Aktivitäten gezeigt. Diese Eigenschaften werden der konformativen Flexibilität des Piperazinrings zugeschrieben, die die Interaktionen mit biologischen Zielstrukturen verstärkt .
Antidepressive Eigenschaften
Derivate von this compound wurden auf ihre antidepressiven Aktivitäten untersucht. Die Einbindung des Piperazinrings in die Arzneimittelentwicklung gilt als wichtige Strategie im Bereich der Behandlung neuropsychiatrischer Störungen .
Anti-tuberkulöse Mittel
Es wurden Forschungsarbeiten durchgeführt, um Derivate als potente Anti-tuberkulöse Mittel zu entwickeln und zu synthetisieren. Diese Verbindungen wurden gegen Mycobacterium tuberculosis getestet und haben signifikante Hemmkonzentrationen gezeigt, was ihr Potenzial als neue Anti-TB-Medikamente aufzeigt .
Wirkmechanismus
Zukünftige Richtungen
The compounds containing piperazine rings serve as useful building blocks/intermediates in the synthesis of several novel organic compounds. These derived compounds have shown a wide spectrum of biological activities such as the antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . Therefore, the future directions of “Tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate” could be in the field of drug discovery .
Eigenschaften
IUPAC Name |
tert-butyl 4-(piperidine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O3/c1-15(2,3)21-14(20)18-9-7-17(8-10-18)13(19)12-5-4-6-16-11-12/h12,16H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBRVCPIVDANCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CCCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate](/img/structure/B1521908.png)


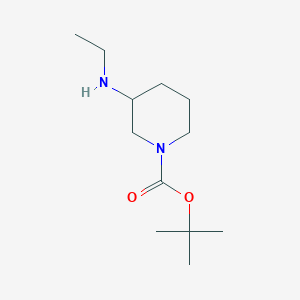
![5-Aminothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1521916.png)


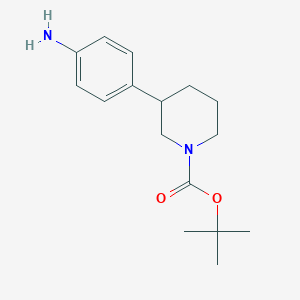
![(1S,2S)-2-(1,3-Dioxo-1H-naphtho[2,3-f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1521924.png)
